Isopropyl-(5-methyl-furan-2-ylmethyl)-amine
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Overview
Description
Isopropyl-(5-methyl-furan-2-ylmethyl)-amine is an organic compound that belongs to the class of furan derivatives. Furans are heterocyclic organic compounds consisting of a five-membered aromatic ring with four carbon atoms and one oxygen atom. The compound is characterized by the presence of an isopropyl group and a methyl group attached to the furan ring, along with an amine functional group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-(5-methyl-furan-2-ylmethyl)-amine typically involves the following steps:
Formation of the Furan Ring: The furan ring can be synthesized through various methods, including the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds in the presence of an acid catalyst.
Introduction of the Methyl Group: The methyl group can be introduced through alkylation reactions using methyl halides or methyl sulfonates in the presence of a base.
Attachment of the Isopropyl Group: The isopropyl group can be introduced through Friedel-Crafts alkylation using isopropyl halides and a Lewis acid catalyst.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high selectivity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furanones or other oxidized derivatives.
Reduction: Reduction reactions can target the furan ring or the amine group, resulting in the formation of tetrahydrofuran derivatives or primary amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as halides, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Furanones and other oxidized furans.
Reduction: Tetrahydrofuran derivatives and primary amines.
Substitution: Various substituted furans depending on the nucleophile used.
Scientific Research Applications
Isopropyl-(5-methyl-furan-2-ylmethyl)-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of polymers and resins.
Mechanism of Action
The mechanism of action of Isopropyl-(5-methyl-furan-2-ylmethyl)-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Isopropyl-(5-methyl-furan-2-ylmethyl)-amine can be compared with other furan derivatives such as:
5-Methylfurfural: Similar in structure but lacks the isopropyl and amine groups.
2,5-Dimethylfuran: Contains two methyl groups but lacks the isopropyl and amine groups.
Furfurylamine: Contains an amine group but lacks the isopropyl and methyl groups.
Uniqueness
The presence of both the isopropyl and amine groups in this compound imparts unique chemical properties and reactivity, making it distinct from other furan derivatives. This uniqueness contributes to its specific applications and potential in various fields of research and industry.
Properties
IUPAC Name |
N-[(5-methylfuran-2-yl)methyl]propan-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO/c1-7(2)10-6-9-5-4-8(3)11-9/h4-5,7,10H,6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLJWSCJPKNQKOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CNC(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
153.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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